Linezolid Impurity 16

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

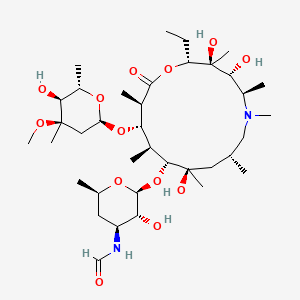

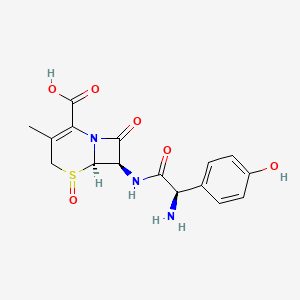

Linezolid Impurity 16, also known as Linezolid Diphthalimide, is an impurity in the synthesis of Linezolid . Linezolid is a synthetic antibiotic used for the treatment of infections caused by aerobic Gram-positive bacteria . The chemical name of Linezolid Impurity 16 is 2,2’- (3,3’- (3-Fluoro-4-morpholinophenylazanediyl)bis (2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione . Its molecular formula is C32H31FN4O7 and the molecular weight is 602.6 .

Molecular Structure Analysis

The molecular structure of Linezolid Impurity 16 is characterized by its molecular formula C32H31FN4O7 . More detailed structural analysis would require additional information such as spectroscopic data or crystallographic studies, which are not available in the retrieved data.

Scientific Research Applications

Compatibility with Parenteral Nutrition

Linezolid Impurity 16: has been studied for its compatibility with parenteral nutrition mixtures. This is particularly relevant for patients in intensive care units who require total parenteral nutrition (TPN) and are also being treated for linezolid-sensitive infections. The addition of linezolid to TPN mixtures can reduce vascular access handling, thereby minimizing the risk of catheter-related infections .

Stability Studies

Stability studies of Linezolid Impurity 16 are crucial for ensuring the efficacy and safety of the drug in various storage conditions. Research has shown that linezolid is stable at 4–6 °C throughout the study duration and at 25 °C for up to 24 hours, which is the required time for administering TPN mixtures .

Antibacterial Activity

The antibacterial activity of Linezolid Impurity 16 has been explored against various pathogens. It has shown effectiveness in treating infections caused by drug-resistant bacteria, which is a significant risk for critically ill patients. The impurity’s role in enhancing the antibacterial properties of linezolid is a key area of research .

High-Performance Liquid Chromatography (HPLC) Analysis

The development of an HPLC-UV method for the quantitation of linezolid is an important application. This method aids in resistance studies using in vitro PK/PD models and helps guide dose optimization in clinical settings. The precise control of linezolid absorption and elimination simulated in these models is vital for understanding the drug’s pharmacodynamics .

In Vitro PK/PD Models

Linezolid Impurity 16: is used in in vitro PK/PD models to simulate the clinical intravenous dose of linezolid. This helps observe its antibacterial activity against clinically isolated MRSA strains. Such models are instrumental in developing new dosing regimens and understanding the drug’s behavior in the human body .

Nano-Formulation Development

Research into the development of nano-formulations containing Linezolid Impurity 16 has shown promising results. These formulations demonstrate marked antibacterial activity against pathogens like Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus. The synergistic effect of the nano-formulation in comparison to free linezolid is a significant advancement in drug delivery systems .

Mechanism of Action

Target of Action

Linezolid, the parent compound of Linezolid Impurity 16, primarily targets the 23S ribosomal RNA of the 50S subunit in bacteria . This subunit plays a crucial role in the initiation of bacterial protein synthesis .

Mode of Action

Linezolid exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . This binding prevents the formation of the 70S initiation complex , which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by Linezolid is the protein synthesis pathway in bacteria . By inhibiting the formation of the 70S initiation complex, Linezolid disrupts the protein synthesis process, leading to a bacteriostatic effect against both enterococci and staphylococci and a bactericidal effect against most isolates of streptococci .

Pharmacokinetics

Linezolid exhibits linear pharmacokinetics, supporting a twice-daily schedule for administration . It has an absolute oral bioavailability of 100%, meaning it can be fully absorbed when taken orally . This property makes Linezolid unique among antibiotics, as comparable antibiotics such as vancomycin can only be administered intravenously . No dose adjustment is needed when switching from the intravenous to oral formulations or when there is moderate renal or hepatic derangement .

Result of Action

The primary result of Linezolid’s action is the inhibition of bacterial growth and reproduction . Its effects are bacteriostatic against both enterococci and staphylococci and bactericidal against most isolates of streptococci . This leads to the effective treatment of infections caused by these bacteria .

Action Environment

The action of Linezolid can be influenced by various environmental factors. For instance, the rise of Linezolid resistance has been widely observed both in clinical and non-clinical settings . The horizontal transfer of resistance genes at the human-animal-environment interfaces plays a crucial role in driving the circulation of Linezolid resistance reservoirs . Therefore, the environment in which Linezolid is used can significantly influence its action, efficacy, and stability.

Safety and Hazards

Future Directions

Linezolid and its impurities, including Linezolid Impurity 16, are useful in pharmaceutical research. They are useful in product development, ANDA and DMF filing, quality control (QC), method validation, and stability studies . The future directions of research could include further exploration of the properties of Linezolid Impurity 16 and its potential applications in pharmaceutical research and development.

properties

| { "Design of the Synthesis Pathway": "The synthesis of Linezolid Impurity 16 can be achieved through a multi-step process involving various reactions such as nitration, reduction, and cyclization.", "Starting Materials": [ "4-nitro-2-(trifluoromethyl)aniline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Sodium nitrite", "Acetic acid", "Sulfuric acid", "Sodium nitrate", "Sodium sulfite", "Sodium chloride", "Sodium carbonate" ], "Reaction": [ "Step 1: Nitration - 4-nitro-2-(trifluoromethyl)aniline is reacted with a mixture of sulfuric acid and nitric acid to produce 4-nitro-2-(trifluoromethyl)-N-(4-nitrophenyl)aniline.", "Step 2: Reduction - The nitro group in the product obtained from step 1 is reduced to an amino group using sodium borohydride in the presence of hydrochloric acid.", "Step 3: Diazotization - The amino group obtained from step 2 is diazotized using sodium nitrite and hydrochloric acid to produce diazonium salt.", "Step 4: Cyclization - The diazonium salt obtained from step 3 is reacted with acetic acid and sodium acetate to produce the desired product, Linezolid Impurity 16." ] } | |

CAS RN |

1798014-14-8 |

Molecular Formula |

C32H31FN4O7 |

Molecular Weight |

602.61 |

Purity |

> 95% |

quantity |

Milligrams-Grams |

synonyms |

Linezolid Diphthalimide; 2,2’-(3,3’-(3-Fluoro-4-morpholinophenylazanediyl)bis(2-hydroxypropane-3,1-diyl))diidoindoline-1,3-dione |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.